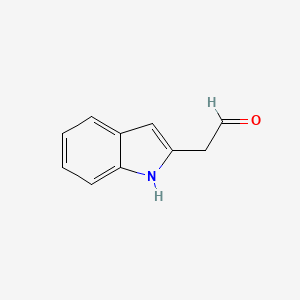

1H-Indole-2-acetaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

2-(1H-indol-2-yl)acetaldehyde |

InChI |

InChI=1S/C10H9NO/c12-6-5-9-7-8-3-1-2-4-10(8)11-9/h1-4,6-7,11H,5H2 |

InChI Key |

XKHGLWVOOXPLCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CC=O |

Origin of Product |

United States |

Foundational & Exploratory

1H-Indole-2-acetaldehyde chemical properties and structure

Topic: 1H-Indole-2-acetaldehyde: Chemical Properties, Synthesis, and Synthetic Utility Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Discovery Researchers.

Executive Summary

1H-Indole-2-acetaldehyde is a critical yet labile heterocyclic intermediate employed primarily in the total synthesis of complex indole alkaloids (e.g., Aristotelia and Strychnos families) and the construction of polycyclic pharmacophores. Unlike its ubiquitous isomer Indole-3-acetaldehyde (IAAld) —the biological precursor to auxin—the 2-isomer is rarely isolated in free form due to its high susceptibility to polymerization and oxidation.

This guide provides a rigorous technical analysis of 1H-Indole-2-acetaldehyde, focusing on its in situ generation, stabilization strategies (acetal protection), and application in Pictet-Spengler cyclizations.

Chemical Profile & Disambiguation

Critical Distinction: Researchers must not conflate this compound with its biological isomer.

| Feature | 1H-Indole-2-acetaldehyde | 1H-Indole-3-acetaldehyde |

| Structure | Aldehyde group at C2 position | Aldehyde group at C3 position |

| CAS Number | 1345732-02-6 (Free base) | 2591-98-2 |

| Primary Utility | Synthetic scaffold (Alkaloid synthesis) | Biological metabolite (Auxin pathway) |

| Stability | High Instability (Polymerizes rapidly) | Moderate (Often stored as bisulfite adduct) |

| Key Reactivity | C3-Nucleophilic attack (Pictet-Spengler) | C2-Nucleophilic attack |

Physiochemical Properties:

-

Molecular Formula: C₁₀H₉NO

-

Molecular Weight: 159.19 g/mol

-

Solubility: Soluble in polar organic solvents (DCM, THF, EtOAc); poor water solubility.

-

Appearance: Transient oil or amorphous solid (often handled as a crude solution).

Synthesis & Production Protocols

Due to its instability, 1H-Indole-2-acetaldehyde is rarely purchased. It is synthesized de novo and used immediately or protected. Below are the two most authoritative protocols for its generation.

Protocol A: Ozonolysis of 2-Allylindole (The "Masked" Route)

Best for: High-purity applications in total synthesis (e.g., Strychnos alkaloids).

Mechanism: A 2-lithioindole species is allylated to form 2-allylindole, which serves as a stable precursor. Controlled ozonolysis unmasks the aldehyde.

Step-by-Step Methodology:

-

Lithiation: Dissolve

-(phenylsulfonyl)indole in anhydrous THF under -

Allylation: Add allyl bromide (1.2 eq) slowly. Allow warming to RT. Quench with saturated NH₄Cl and extract with ether to isolate 2-allyl-1-(phenylsulfonyl)indole .

-

Ozonolysis (The Critical Step):

-

Dissolve the allylated intermediate in DCM/MeOH (4:1) at -78°C.

-

Bubble

until a faint blue color persists (indicating saturation). -

Purge with

to remove excess ozone. -

Reduction: Add dimethyl sulfide (DMS, 5.0 eq) or

at -78°C and stir while warming to RT to reduce the ozonide to the aldehyde.

-

-

Usage: Do not concentrate to dryness. Use the resulting solution directly in the next coupling step.

Protocol B: DIBAL-H Reduction of Ethyl Indole-2-acetate

Best for: Large-scale generation where immediate trapping is possible.

Methodology:

-

Preparation: Dissolve ethyl indole-2-acetate in anhydrous Toluene/DCM (1:1) under Argon. Cool to -78°C.

-

Reduction: Add DIBAL-H (1.0 M in toluene, 1.1 eq) dropwise over 30 mins. Crucial: Maintain temp < -70°C to prevent over-reduction to the alcohol.

-

Quench: Quench with MeOH followed by a saturated Rochelle’s salt (potassium sodium tartrate) solution. Stir vigorously until phases separate clearly (removes aluminum emulsion).

-

Isolation: Extract with DCM. The crude aldehyde must be stored under Argon at -20°C and used within 12 hours.

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the generation of the aldehyde and its divergent synthetic fates.

Caption: Figure 1. Synthetic generation of 1H-Indole-2-acetaldehyde via lithiation/ozonolysis and its divergent application in alkaloid synthesis.

Reactivity & Synthetic Utility[1][2][4]

The value of 1H-Indole-2-acetaldehyde lies in its ability to facilitate C2-tethered cyclizations .

A. Pictet-Spengler Cyclization (Alkaloid Synthesis)

This is the primary application. The aldehyde reacts with an amine (often a tryptamine derivative) to form an imine (Schiff base), which then undergoes acid-catalyzed cyclization.

-

Target Molecules: Aristotelia alkaloids (e.g., Hobartine, Aristolasicone).[1]

-

Mechanism: The indole C3 position of the amine partner attacks the iminium ion formed by the indole-2-acetaldehyde.

-

Key Insight: Because the aldehyde is at C2, the resulting cyclization creates a distinct ring fusion compared to standard tryptamine-derived alkaloids.

B. Levy-Type Reactions (Carbazole Synthesis)

In the presence of Lewis acids, indole-2-acetaldehyde (or its in situ equivalent from 2-methylindole oxidation) can act as a heterodiene precursor or participate in multicomponent reactions to form tetrahydrocarbazoles .

-

Reagent Compatibility: Often used with

or Lewis acids to promote condensation with dienophiles.

Handling & Stability Guidelines

Trustworthiness Protocol: To ensure experimental reproducibility, adhere to these strict handling rules.

-

The "Use-Immediately" Rule: Never attempt to store the free aldehyde for >24 hours, even at -20°C. It will self-condense.

-

Protection Strategy: If storage is required, convert immediately to the dimethyl acetal or ethylene acetal .

-

Protocol: Treat crude aldehyde with ethylene glycol and catalytic

-TsOH in benzene/toluene with a Dean-Stark trap. The acetal is stable for months.

-

-

Purification: Avoid silica gel chromatography for the free aldehyde, as the acidity of silica catalyzes decomposition. Use neutral alumina or proceed to the next step without purification.

References

-

Güller, R., et al. (2004).[1] "Synthesis of Aristotelia-Type Alkaloids. Part VIII. Synthesis of (±)-Aristolasicone." Helvetica Chimica Acta.[1]

-

Borschberg, H. J. (1984).[2] "Total synthesis of the indole alkaloid (-)-hobartine." Thesis/Dissertation context.

- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.

- Lévy, J., et al. (1976). "Indole alkaloid synthesis via 2,3-quinodimethane intermediates." Tetrahedron Letters.

-

PubChem. (2025). "Compound Summary: Indole-3-acetaldehyde (Isomer Comparison)." (Cited for isomeric distinction data).

Sources

The Elusive Intermediate: A Technical Guide to the Natural Occurrence of 1H-Indole-2-acetaldehyde in Plants

For: Researchers, scientists, and drug development professionals.

Abstract

1H-Indole-2-acetaldehyde, more commonly known in the scientific literature as indole-3-acetaldehyde (IAAld), is a pivotal but transient intermediate in the biosynthesis of indole-3-acetic acid (IAA), the most ubiquitous and physiologically active auxin in plants. Despite its central role in plant development and physiology, the inherent instability of IAAld presents significant challenges to its direct detection and quantification. This in-depth technical guide provides a comprehensive overview of the natural occurrence of IAAld in plants, focusing on its biosynthetic and metabolic pathways. It offers a self-validating framework for experimental design, detailing robust methodologies for the extraction, stabilization, and quantification of this elusive molecule. This guide is intended to equip researchers with the necessary knowledge and protocols to accurately investigate the role of IAAld in plant biology and to inform strategies for the development of novel plant growth regulators.

Introduction: The Significance of a Transient Molecule

Indole-3-acetic acid (IAA) orchestrates a vast array of developmental processes in plants, from embryogenesis to senescence. The biosynthesis of this critical phytohormone is a finely tuned process involving several intermediates, with indole-3-acetaldehyde (IAAld) serving as a key hub in the major tryptophan-dependent pathways.[1][2] While often overshadowed by its more stable and abundant downstream product, IAA, the transient nature of IAAld belies its significance. The concentration and flux of IAAld are critical control points in regulating the levels of active auxin within plant tissues, thereby influencing growth and developmental responses.

Understanding the natural occurrence and metabolism of IAAld is therefore paramount for a complete picture of auxin homeostasis. However, the aldehyde functional group renders IAAld highly reactive and prone to degradation, making its direct and accurate quantification a formidable analytical challenge. This guide addresses this challenge by providing a detailed exploration of the biosynthetic landscape of IAAld and presenting validated experimental strategies to overcome its inherent instability.

Biosynthesis and Metabolism of 1H-Indole-2-acetaldehyde (IAAld) in Plants

The primary route for IAAld synthesis in plants is through the tryptophan-dependent pathways of IAA biosynthesis. The most prominent of these is the indole-3-pyruvic acid (IPyA) pathway, a two-step process that is widely conserved across the plant kingdom.

The Indole-3-Pyruvic Acid (IPyA) Pathway: The Main Thoroughfare

The IPyA pathway involves two key enzymatic steps:

-

Transamination of L-Tryptophan: The pathway is initiated by the conversion of L-tryptophan to indole-3-pyruvic acid (IPyA). This reaction is catalyzed by a family of aminotransferases, including TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS 1 (TAA1) and its homologs.[3]

-

Decarboxylation of IPyA to IAAld: Subsequently, IPyA is decarboxylated to form indole-3-acetaldehyde (IAAld). This step is mediated by the YUCCA family of flavin-containing monooxygenases.[1]

Metabolic Fates of IAAld

Once synthesized, IAAld stands at a metabolic crossroads, with its fate largely determining the cellular pool of active auxin:

-

Oxidation to Indole-3-Acetic Acid (IAA): The primary metabolic fate of IAAld is its oxidation to IAA. This irreversible step is catalyzed by aldehyde dehydrogenases (ALDHs), specifically indole-3-acetaldehyde dehydrogenases.[4]

-

Reduction to Indole-3-Ethanol (Tryptophol): IAAld can also be reduced to indole-3-ethanol, more commonly known as tryptophol. This reaction is catalyzed by indole-3-acetaldehyde reductases.[5] Tryptophol is a more stable compound than IAAld and its presence in plant tissues is often used as an indirect indicator of IAAld synthesis.[6] Tryptophol itself may have biological activities and can be conjugated to form various derivatives.[7]

The balance between the oxidation and reduction of IAAld is a critical regulatory point in auxin homeostasis, influencing the amount of IAA available for signaling.

Sources

- 1. Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant [mdpi.com]

- 2. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 | PLOS Pathogens [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and Identification of Indole-3-Ethanol (Tryptophol) from Cucumber Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism of Tryptophol in Higher and Lower Plants - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Indole-3-Acetaldehyde in Auxin Biosynthesis: A Technical Guide

Abstract

Indole-3-acetic acid (IAA), the principal auxin in plants, is a critical regulator of nearly every aspect of plant growth and development.[1][2][3][4] The biosynthesis of IAA is a complex process, involving multiple redundant and interconnected pathways.[2][5][6] A crucial nexus in several of these pathways is the intermediate, indole-3-acetaldehyde (IAAld). This technical guide provides an in-depth exploration of the biological role of indole-3-acetaldehyde in auxin biosynthesis, designed for researchers, scientists, and drug development professionals. We will dissect the key biosynthetic routes that converge on IAAld, the enzymatic machinery responsible for its conversion, and the analytical methodologies required for its study.

A Note on Nomenclature: This guide focuses on 1H-Indole-3-acetaldehyde (commonly referred to as indole-3-acetaldehyde or IAAld), the scientifically established intermediate in major auxin biosynthesis pathways. The term "1H-Indole-2-acetaldehyde" specifies a different isomer with the acetaldehyde group at the second position of the indole ring, for which there is currently no significant evidence of a role in primary auxin production.

Tryptophan-Dependent IAA Biosynthesis: The Centrality of Indole-3-Acetaldehyde

The majority of IAA biosynthesis in plants and associated microorganisms originates from the amino acid tryptophan (Trp).[5][7] Several distinct Trp-dependent pathways have been identified, with at least two major routes utilizing indole-3-acetaldehyde as a penultimate precursor to IAA.[6][8]

The Indole-3-Pyruvic Acid (IPyA) Pathway

The IPyA pathway is now widely considered the main auxin biosynthesis route in plants.[3][9] This two-step process is essential for numerous developmental processes.[3]

-

Tryptophan to Indole-3-Pyruvic Acid (IPyA): The initial step is the conversion of L-tryptophan to IPyA. This reaction is catalyzed by the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA) family of aminotransferases.[3]

-

Indole-3-Pyruvic Acid to Indole-3-Acetic Acid: The second step was initially thought to proceed via the decarboxylation of IPyA to form indole-3-acetaldehyde, which would then be oxidized to IAA. However, extensive research has demonstrated that the YUCCA (YUC) family of flavin-dependent monooxygenases catalyzes the direct conversion of IPyA to IAA.[3] While this main route bypasses a free IAAld intermediate, some studies suggest that under certain conditions or in certain species, a decarboxylation of IPyA to IAAld might still occur, which would then be rapidly converted to IAA.

The Tryptamine (TAM) Pathway

The TAM pathway represents another significant route for IAA production, particularly in certain plant species and microorganisms, and it directly involves indole-3-acetaldehyde.[1]

-

Tryptophan to Tryptamine (TAM): Tryptophan is first decarboxylated to form tryptamine. This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC) .

-

Tryptamine to Indole-3-Acetaldehyde (IAAld): Tryptamine is then deaminated by an amine oxidase to produce indole-3-acetaldehyde.[1]

-

Indole-3-Acetaldehyde to Indole-3-Acetic Acid (IAA): The final step is the oxidation of IAAld to IAA, a reaction catalyzed by a specific aldehyde dehydrogenase (ALDH) , sometimes referred to as indole-3-acetaldehyde dehydrogenase.[1][8]

Other Pathways Converging on IAAld

In bacteria, other pathways also generate indole-3-acetaldehyde. For instance, the tryptophan side-chain oxidase (TSO) pathway can directly convert tryptophan to IAAld.[1] These various routes highlight IAAld as a key convergence point in the synthesis of the final active hormone.

Below is a diagram illustrating the convergence of these pathways on Indole-3-Acetaldehyde.

Caption: Key Tryptophan-Dependent Auxin Biosynthesis Pathways.

Enzymology of Indole-3-Acetaldehyde Conversion

The final, critical step in the TAM pathway is the oxidation of indole-3-acetaldehyde to indole-3-acetic acid. This reaction is catalyzed by aldehyde dehydrogenases (ALDHs), a large and diverse superfamily of enzymes.

-

Enzyme Specificity: The ALDHs involved in this step exhibit a strong preference for indole-3-acetaldehyde as a substrate.[10]

-

Cofactor Requirements: These enzymes typically utilize NAD+ as a cofactor, which is reduced to NADH during the oxidation of the aldehyde.[8]

-

Kinetic Properties: The affinity (Km) of these enzymes for IAAld can vary. For instance, in barley, a cell-wall-bound ALDH was found to have a Km value of 5 µM for IAAld, indicating a high affinity.[11]

The characterization of these enzymes is crucial for understanding the regulation of auxin levels. For example, the bacterial pathogen Pseudomonas syringae utilizes an indole-3-acetaldehyde dehydrogenase to produce IAA, which aids in its virulence by manipulating the host plant's physiology.[8][12]

Analytical Methodologies for Indole-3-Acetaldehyde Detection

A significant challenge in studying indole-3-acetaldehyde is its reactive and unstable nature, making direct quantification difficult. Researchers have developed several robust methods to overcome this challenge.

HPLC with Electrochemical Detection (HPLC-EC)

High-performance liquid chromatography coupled with electrochemical detection is a highly sensitive method for detecting indole compounds.

Protocol: Stabilization and Detection of IAAld

-

Sample Extraction: Homogenize plant tissue in a suitable extraction buffer (e.g., phosphate buffer).

-

Reaction Quenching: Stop enzymatic reactions by adding an equal volume of 0.8 M formic acid.[8]

-

Chemical Reduction (Stabilization): Due to the instability of IAAld, it is often reduced to its more stable alcohol form, indole-3-ethanol (tryophol), for reliable quantification. This is achieved by adding a reducing agent like sodium borohydride.[13]

-

HPLC-EC Analysis: Separate the resulting indole-3-ethanol on a C18 reverse-phase HPLC column and detect it using an electrochemical detector. The amount of indole-3-ethanol is stoichiometrically related to the initial amount of indole-3-acetaldehyde.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the identification and quantification of auxin pathway intermediates.

Workflow: LC-MS/MS Analysis of Auxin Metabolites

Caption: A typical workflow for LC-MS/MS analysis of auxin intermediates.

This technique allows for the simultaneous measurement of multiple compounds in the pathway (e.g., Trp, TAM, IAAld, IAA), providing a comprehensive snapshot of the metabolic flux.

Regulation and Biological Significance

The synthesis of auxin is tightly regulated at multiple levels, including transcriptional control of biosynthetic genes and feedback regulation from the pathway's products.[14] The convergence of multiple pathways on indole-3-acetaldehyde suggests that this intermediate is a key point of metabolic control. By regulating the activity of the amine oxidases that produce IAAld and the aldehyde dehydrogenases that convert it to IAA, plants and microbes can fine-tune the output of active auxin to respond to developmental cues and environmental stimuli.[10]

Conclusion

Indole-3-acetaldehyde stands as a pivotal, albeit transient, intermediate in the complex web of auxin biosynthesis. While the IPyA pathway is now recognized as the dominant route in many plants, the TAM pathway and others that utilize IAAld remain significant, particularly in specific species and in plant-microbe interactions. Understanding the formation and conversion of this molecule is fundamental to comprehending how auxin homeostasis is maintained. The advanced analytical techniques now available provide the necessary tools for researchers to further elucidate the intricate regulation of this crucial metabolic hub.

References

-

Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? Plant Physiology, Oxford Academic. [Link]

-

Auxin biosynthesis pathways in plants. YouTube. [Link]

-

Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. PMC, NIH. [Link]

-

Indole-3-acetic acid. Wikipedia. [Link]

-

Auxin biosynthesis: a simple two-step pathway converts tryptophan to indole-3-acetic acid in plants. PubMed. [Link]

-

Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis. Sci-Hub. [Link]

-

AUXIN BIOSYNTHESIS & FUNCTION. Slideshare. [Link]

-

Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. MDPI. [Link]

-

Investigating the reaction and substrate preference of indole-3-acetaldehyde dehydrogenase from the plant pathogen Pseudomonas syringae PtoDC3000. PMC, NIH. [Link]

-

Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000. PMC. [Link]

-

Precise Regulation of the TAA1/TAR-YUCCA Auxin Biosynthesis Pathway in Plants. MDPI. [Link]

-

Indole-3-acetaldehyde. Wikipedia. [Link]

-

Biosynthesis of Auxin. YouTube. [Link]

-

HPLC-EC detection of indole-3-acetaldehyde generated in MtAAS and... ResearchGate. [Link]

-

(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

-

Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000. PLOS Pathogens. [Link]

-

Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journals. [Link]

-

Isolation and characterization of indole-3-acetaldehyde reductases from Cucumis sativus. PubMed. [Link]

-

Auxin homeostasis is regulated by coordination of biosynthesis, transport, conjugation, sequestration/storage, and catabolism to optimize concentration-dependent growth responses and adaptive responses to temperature, water stress, herbivory, and pathogens. PubMed. [Link]

-

Double agent indole-3-acetic acid: mechanistic analysis of indole-3-acetaldehyde dehydrogenase AldA that synthesizes IAA, an auxin that aids bacterial virulence. Bioscience Reports, Portland Press. [Link]

-

The pathway of auxin biosynthesis in plants. PubMed. [Link]

-

The main auxin biosynthesis pathway in Arabidopsis. PNAS. [Link]

-

Sites and Regulation of Auxin Biosynthesis in Arabidopsis Roots. PMC. [Link]

-

Auxin biosynthesis: spatial regulation and adaptation to stress. Oxford Academic. [Link]

-

HPLC-EC and LC/MS/MS detection of indole-3-acetaldehyde generated from... ResearchGate. [Link]

-

Food Chemistry Advances. FLORE. [Link]

-

Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. MDPI. [Link]

-

Conversion of Indole-3-Acetaldehyde to Indole-3-Acetic Acid in Cell-Wall Fraction of Barley {Hordeum vulgare) Seedlings. J-STAGE. [Link]

-

(PDF) Indole-3-Acetaldehyde Dehydrogenase-dependent Auxin Synthesis Contributes to Virulence of Pseudomonas syringae Strain DC3000. ResearchGate. [Link]

-

The Roles of Auxin Biosynthesis YUCCA Gene Family in Plants. PMC. [Link]

-

The Tryptophan-Dependent Auxin Biosynthesis Pathway. ResearchGate. [Link]

-

Endogenous indole-3-acetamide levels contribute to the crosstalk between auxin and abscisic acid, and trigger plant stress responses in Arabidopsis. Journal of Experimental Botany, Oxford Academic. [Link]

-

YUCCA-mediated biosynthesis of the auxin IAA is required during the somatic embryogenic induction process in Coffea canephora. Repositorio CICY. [Link]

-

The indole-3-acetamide pathway. IAM indole-3-acetamide, IAN indole-3-acetonitrile, IAA = indole-3-acetic acid, IAOx = indole-3-acetaldoxime. Figure adapted from (Prinsen et al. 1997). ResearchGate. [Link]

Sources

- 1. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 3. Auxin biosynthesis: a simple two-step pathway converts tryptophan to indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant | MDPI [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. AUXIN BIOSYNTHESIS & FUNCTION | PDF [slideshare.net]

- 7. youtube.com [youtube.com]

- 8. portlandpress.com [portlandpress.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Isolation and characterization of indole-3-acetaldehyde reductases from Cucumis sativus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 | PLOS Pathogens [journals.plos.org]

- 12. mdpi.com [mdpi.com]

- 13. Enzymatic reactions towards aldehydes: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Technical Guide: 1H-Indole-2-acetaldehyde as an Alkaloid Precursor

[1]

Executive Summary & Molecular Profile

1H-Indole-2-acetaldehyde (CAS: 1345732-02-6) acts as a "gateway" intermediate for a specific subset of indole alkaloids, particularly those requiring functionalization at the C2 position (e.g., Aristotelia alkaloids like aristolasicone, and certain Strychnos derivatives).[1]

Unlike its ubiquitous isomer Indole-3-acetaldehyde (IAAld) —the metabolic precursor to auxin—the 2-isomer is rarely isolated.[1] It is chemically labile, prone to rapid polymerization, oxidation to indole-2-acetic acid, or reduction.[1] Consequently, successful utilization requires in situ generation masked by protective groups until the precise moment of condensation.[1]

Critical Distinction: Isomer Specificity

| Feature | 1H-Indole-3 -acetaldehyde | 1H-Indole-2 -acetaldehyde |

| Role | Biological metabolite (Auxin pathway) | Synthetic intermediate (Alkaloid synthesis) |

| Stability | Moderate (isolable) | Low (transient/polymerizes) |

| Reactivity | Pictet-Spengler at C2 (from C3 sidechain) | Condensation/Cyclization at C3 (from C2 sidechain) |

| Key Precursor | Tryptamine | N-Protected Indole / 2-Allylindole |

Chemical Stability & Handling Strategy

The core challenge with 1H-Indole-2-acetaldehyde is its high reactivity.[1] The aldehyde carbonyl is conjugated to the electron-rich indole ring (via the methylene spacer), making it susceptible to self-condensation.[1]

The "Protection-Deprotection" Strategy

To utilize this molecule effectively, you must never store it.[1] Instead, synthesize a stable precursor that releases the aldehyde upon specific activation.[1]

Recommended Precursors:

-

2-Allyl-N-(phenylsulfonyl)indole: Stable solid.[1] Releases aldehyde via oxidative cleavage (Ozonolysis/Lemieux-Johnson).[1]

-

Indole-2-acetaldehyde Diethyl Acetal: Stable liquid.[1] Releases aldehyde via acid hydrolysis.[1]

-

N-Protected Indole-2-ethanol: Stable solid.[1] Releases aldehyde via mild oxidation (Swern/Dess-Martin).[1]

Best Practice: The N-sulfonyl protection is mandatory.[1] It serves two purposes:

Synthetic Protocols

The following protocols describe the generation of the aldehyde and its immediate trapping.

Protocol A: The Oxidative Cleavage Route (Gold Standard)

This method generates the aldehyde in situ from a 2-allylindole precursor.[1] It is preferred for total synthesis (e.g., Aristolasicone) because it avoids handling the free aldehyde.[1]

Prerequisites:

-

Starting Material: 1-(Benzenesulfonyl)-1H-indole (or similar N-protected indole).[1]

-

Reagents: n-Butyllithium (n-BuLi), Allyl bromide, Ozone (O₃), Dimethyl sulfide (DMS).[1]

Step-by-Step Methodology:

-

C2-Lithiation (Regioselective):

-

Allylation:

-

Oxidative Cleavage (Aldehyde Generation):

-

Dissolve the 2-allylindole in CH₂Cl₂/MeOH (1:1) at -78°C.

-

Bubble Ozone (O₃) through the solution until a blue color persists (indicating excess O₃).[1]

-

Purge with N₂ to remove excess ozone.[1]

-

Quench: Add Dimethyl sulfide (DMS, 5 equiv) to reduce the ozonide.[1]

-

Crucial Step: Warm to RT slowly.[1] The solution now contains 1-(benzenesulfonyl)-1H-indole-2-acetaldehyde .[1]

-

-

Immediate Trapping (One-Pot):

Protocol B: The Acetal Hydrolysis Route

Useful when the aldehyde moiety needs to be introduced as a "masked" unit early in a synthesis.[1]

-

Hydrolysis: Dissolve Indole-2-acetaldehyde diethyl acetal in Acetone/H₂O (4:1).

-

Catalysis: Add p-Toluenesulfonic acid (pTsOH, 0.1 equiv).

-

Monitoring: Monitor via TLC until acetal disappears.

-

Reaction: Neutralize with NaHCO₃, extract rapidly with DCM, and use immediately in the subsequent coupling reaction.

Application: Alkaloid Biosynthesis & Biomimetic Synthesis

The utility of 1H-Indole-2-acetaldehyde lies in its ability to undergo condensation with amines to form imines , which then cyclize to form complex polycyclic scaffolds.[1]

Case Study: Synthesis of Aristolasicone

In the synthesis of Aristotelia alkaloids, the 2-acetaldehyde derivative reacts with a terpene amine (e.g., from limonene).[1]

-

Mechanism:

This reaction mimics the biological Pictet-Spengler reaction but with "inverted" regiochemistry (Aldehyde at C2, Nucleophile at C3).[1]

Visualizing the Workflow

The following diagrams illustrate the synthesis and application pathways.

Diagram 1: Synthesis of the Precursor (Route A)

Caption: Step-by-step generation of the unstable 2-acetaldehyde from a stable N-protected precursor.

Diagram 2: Cyclization Mechanism (The "Trap")[1]

Caption: The convergent synthesis mechanism where the transient aldehyde is trapped by an amine to form the alkaloid core.[1]

References

-

Güller, R., et al. (2005).[1] Synthesis of Aristotelia-type alkaloids.[1] Part VIII. Synthesis of (±)-aristolasicone. Helvetica Chimica Acta.[1] [1]

-

Bosch, J., et al. (1982).[1] Studies on the synthesis of Strychnos alkaloids: Preparation of 2-indoleacetaldehyde derivatives.[1] Tetrahedron.[1] [1]

-

Sundberg, R. J. (1996).[1] Indoles (Best Synthetic Methods).[1] Academic Press.[1] (Standard text on Indole reactivity and C2-lithiation strategies).

-

ChemicalBook. (2023).[1][2][3] 2-(1H-indol-3-yl)acetaldehyde Properties and CAS Data. (Provided for contrast regarding the 3-isomer).

Sources

- 1. Showing Compound 1H-Indole-3-acetaldehyde (FDB013950) - FooDB [foodb.ca]

- 2. Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(1H-indol-3-yl)acetaldehyde | 2591-98-2 [chemicalbook.com]

Discovery and history of 1H-Indole-2-acetaldehyde

The following technical guide is structured to address the specific request regarding 1H-Indole-2-acetaldehyde , while scientifically contextualizing it against its biologically dominant isomer, Indole-3-acetaldehyde (IAAld) . Given the frequent nomenclature confusion in literature between these two position isomers, this guide provides a comparative technical analysis, focusing on the discovery, reactivity, and application of the indole-acetaldehyde class in drug development and organic synthesis.

Discovery, Chemistry, and Application of 1H-Indole-2-acetaldehyde and its Isomers

Executive Summary: The Isomer Distinction

In the field of indole chemistry and drug discovery, precision in nomenclature is critical. "Indole-acetaldehyde" generally refers to two distinct positional isomers with vastly different histories and applications:

-

1H-Indole-3-acetaldehyde (IAAld): The major biological metabolite of tryptamine and precursor to auxin (plants) and tryptophol (mammals). This molecule dominates the "Discovery and History" literature.

-

1H-Indole-2-acetaldehyde: A synthetic isomer, less common in nature but a powerful "labile scaffold" in the total synthesis of complex alkaloids (e.g., hobartine, aristolasicone).

This guide addresses the discovery and history of the class , with a specific technical focus on the synthesis and utility of the 2-isomer as requested, alongside the biological imperative of the 3-isomer .

Part 1: Historical Trajectory & Discovery

1.1 The Biological Imperative (The 3-Isomer)

The history of indole acetaldehydes is inextricably linked to the discovery of plant hormones (auxins) in the 1930s.

-

1930s (The Auxin Era): Kenneth Thimann and colleagues identified that the growth-promoting substance Indole-3-acetic acid (IAA) was formed via a neutral intermediate. This intermediate was identified as Indole-3-acetaldehyde .[1] It was characterized as a "labile neutral substance" that could be oxidized to the active acid or reduced to the alcohol (tryptophol).

-

1950s (Mammalian Metabolism): Research into serotonin and tryptamine metabolism in mammals revealed that Monoamine Oxidase (MAO) converts tryptamine into Indole-3-acetaldehyde. This discovery was pivotal for understanding neurochemistry, as the aldehyde is highly reactive and neurotoxic if not rapidly cleared by Aldehyde Dehydrogenase (ALDH) or Aldehyde Reductase.

-

Modern Era (Microbiome): Recent studies (2010s-Present) have identified Indole-3-acetaldehyde produced by gut microbiota (e.g., Lactobacillus) as a ligand for the Aryl Hydrocarbon Receptor (AhR), influencing host immunity.

1.2 The Synthetic Emergence (The 2-Isomer)

The 1H-Indole-2-acetaldehyde isomer has a different history, rooted in organic synthesis rather than biology.

-

Discovery as a Scaffold: The 2-isomer was developed as a strategic intermediate for accessing the indole-2-yl chemical space. Unlike the 3-isomer, which forms via enzymatic decarboxylation/deamination of tryptophan, the 2-isomer is typically accessed via oxidative rearrangement or direct formylation/homologation of indole-2-species.

-

Total Synthesis Application: In the 2000s, the 2-isomer gained prominence in the total synthesis of Aristotelia alkaloids. Its high reactivity (prone to polymerization) necessitated the development of in situ generation protocols or the use of N-protected derivatives (e.g., N-sulfonyl-indole-2-acetaldehyde) to perform Pictet-Spengler type cyclizations.

Part 2: Technical Specifications & Reactivity

The core challenge with both isomers is their chemical instability . They are prone to self-condensation and oxidation.

2.1 Comparative Properties Table

| Feature | 1H-Indole-3-acetaldehyde (Biological) | 1H-Indole-2-acetaldehyde (Synthetic) |

| CAS Number | 2591-98-2 | N/A (Often generated in situ) |

| Primary Source | Enzymatic (MAO) action on Tryptamine | Synthetic (Oxidation of 2-vinylindoles or similar) |

| Stability | Low; oxidizes to acetic acid in air | Very Low; polymerizes rapidly without protection |

| Key Reaction | Oxidation (ALDH) or Reduction (ADH) | Pictet-Spengler Cyclization; Condensation |

| Biological Role | Auxin precursor; AhR Agonist | Rare; Synthetic intermediate |

| Drug Relevance | MAO Inhibitor research; Sleep regulation | Scaffold for Alkaloid synthesis (Anti-cancer/Anti-viral) |

Part 3: Metabolic & Synthetic Pathways (Visualization)

The following diagram illustrates the dichotomy between the biological generation of the 3-isomer and the synthetic utility of the 2-isomer.

Figure 1: Divergent pathways of Indole-acetaldehydes. Top: Biological metabolism of the 3-isomer. Bottom: Synthetic application of the 2-isomer.

Part 4: Experimental Protocols

4.1 Protocol A: Biological Generation & Trapping of Indole-3-acetaldehyde

Purpose: To study MAO activity or ALDH inhibition.

-

Reagents: Tryptamine HCl (Substrate), Purified MAO-A (Enzyme), Semicarbazide or 2,4-Dinitrophenylhydrazine (DNPH) as trapping agents.

-

Buffer System: 0.1 M Potassium Phosphate, pH 7.4.

-

Reaction:

-

Incubate Tryptamine (100 µM) with MAO at 37°C.

-

Crucial Step: Add trapping agent (e.g., 2 mM Semicarbazide) immediately or co-incubate. The free aldehyde will otherwise oxidize to IAA or polymerize.

-

-

Termination: Stop reaction with 10% Acetonitrile/HCl.

-

Analysis: HPLC-UV (280 nm). The semicarbazone derivative is stable and quantifiable, whereas the free aldehyde peak will broaden and disappear.

4.2 Protocol B: Synthetic Utilization of 1H-Indole-2-acetaldehyde (In Situ)

Purpose: Use of the 2-isomer in alkaloid synthesis (e.g., Aristolasicone analog). Ref: Adapted from synthetic strategies involving N-protected indoles.

-

Precursor: Start with 1-(phenylsulfonyl)-indole-2-acetaldehyde (protected form). The sulfonyl group prevents polymerization at the N1 position and stabilizes the C2 chain.

-

Activation:

-

Dissolve precursor in anhydrous DCM.

-

Add the amine coupling partner (e.g., a terpene amine for biomimetic synthesis).

-

-

Cyclization:

-

Introduce a Lewis Acid (e.g., TFA or TMSOTf) at 0°C.

-

Mechanism: The aldehyde condenses with the amine to form an iminium ion, which undergoes an intramolecular Pictet-Spengler attack by the indole C3.

-

-

Workup: Quench with NaHCO3. The product is a stable tetracyclic or pentacyclic alkaloid.

Part 5: Critical Analysis for Drug Development

5.1 The "Aldehyde Load" Theory

In neuropharmacology, the accumulation of Indole-3-acetaldehyde (due to ALDH blockage, e.g., by Disulfiram) is hypothesized to contribute to the sedative effects of alcohol and the pathology of "hangover."

-

Mechanism: Ethanol competes for NAD+ and ALDH enzymes. This blocks the conversion of IAAld to IAA.

-

Result: IAAld accumulates and is shunted toward the reductive pathway, forming Tryptophol (Indole-3-ethanol). Tryptophol is known to induce sleep and alter behavior.

5.2 Stability & Storage

-

Solid State: Both isomers are unstable as free solids. They turn brown/black (polymerize) upon exposure to air/light.

-

Storage Solution: Store as the Sodium Bisulfite adduct (solid) or as an acetal (protected).

-

Regeneration: The free aldehyde can be regenerated from the bisulfite adduct by adjusting pH to >9.0 immediately prior to use.

References

-

Rigal, D., et al. (2021). "Double agent indole-3-acetic acid: mechanistic analysis of indole-3-acetaldehyde dehydrogenase AldA." Bioscience Reports. Available at: [Link]

-

Zhang, X., et al. (2020). "Indole-3-acetaldehyde dehydrogenase: Structural and kinetic insights." Biochemical Journal. (Cited in context of bacterial virulence and auxin production).[2]

-

Tischler, M., et al. (2009). "Total Synthesis of the Natural Products (±)-Symbioimine and (-)-Hobartine." Dissertation, Universität Tübingen. (Describes the use of Indole-2-acetaldehyde in synthesis). Available at: [Link]

-

Wikipedia Contributors. "Indole-3-acetaldehyde." Wikipedia, The Free Encyclopedia. Available at: [Link][1][3]

-

MDPI. "Microbiota-Derived Metabolites, Indole-3-aldehyde and Indole-3-acetic Acid."[4] Cells. Available at: [Link]

Sources

- 1. Kinetic Study of Ru(III) Promoted Oxidation of L-Tryptophan in an Anionic Surfactant Medium by Hexacyanoferrate(III) [scielo.org.mx]

- 2. Double agent indole-3-acetic acid: mechanistic analysis of indole-3-acetaldehyde dehydrogenase AldA that synthesizes IAA, an auxin that aids bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole-3-acetaldehyde - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

Metabolic Fate and Analysis of Indole-Acetaldehydes: A Technical Guide

The following technical guide provides an in-depth analysis of the metabolic and synthetic pathways involving 1H-Indole-2-acetaldehyde , while explicitly distinguishing it from its more ubiquitous isomer, Indole-3-acetaldehyde (IAAld) .

Given the specificity of "1H-Indole-2-acetaldehyde" (the 2-isomer), this guide addresses its unique role as a reactive intermediate in alkaloid synthesis and non-enzymatic oxidation, alongside the canonical metabolic pathways of the indole-acetaldehyde class.

Executive Summary & Chemical Distinction

1H-Indole-2-acetaldehyde (CAS: 19005-93-7 for related aldehyde forms; often generated in situ) is a reactive indole derivative distinct from the canonical tryptophan metabolite Indole-3-acetaldehyde (IAAld) .

-

1H-Indole-2-acetaldehyde (The 2-Isomer): Primarily a synthetic intermediate and a product of non-enzymatic oxidative stress . It serves as a critical precursor in the biomimetic synthesis of Aristotelia alkaloids (e.g., hobartine). It is chemically unstable and prone to polymerization.

-

Indole-3-acetaldehyde (The 3-Isomer): The canonical metabolic intermediate in tryptophan catabolism, serving as the direct precursor to Indole-3-acetic acid (Auxin) in plants and bacteria, and a transient neuroactive metabolite in mammals.

Research Implication: If your target is standard tryptophan metabolism (serotonin/auxin pathways), focus on the 3-isomer (Section 3). If your target is alkaloid synthesis or oxidative stress markers, focus on the 2-isomer (Section 2).

The 2-Isomer: 1H-Indole-2-acetaldehyde

2.[1]1. Formation & Synthetic Relevance

Unlike the 3-isomer, 1H-Indole-2-acetaldehyde is rarely the product of specific enzymatic cleavage in mammals. Instead, it arises through:

-

Chemical Oxidation: Ru(III)-promoted oxidation of L-tryptophan in anionic surfactant media has been reported to yield indole-2-acetaldehyde as a transient species before further oxidation.

-

Synthetic Generation: It is generated from (1H-indol-2-yl)methanol via Swern oxidation or MnO₂ oxidation. Due to instability, it is often protected as an N-phenylsulfonyl derivative during synthesis.

Pathway: Biomimetic Alkaloid Synthesis

In drug discovery, this molecule is the "lynchpin" for synthesizing monoterpene indole alkaloids.

-

Mechanism: The aldehyde moiety undergoes a condensation/cyclization reaction with chiral amines (e.g., terpenoid amines).[1]

-

Target Molecules: Hobartine, Aristolasicone, and Makomakine.

Experimental Protocol: Generation of 1H-Indole-2-acetaldehyde (In Situ)

-

Precursor: Ethyl 1H-indole-2-carboxylate.

-

Step 1 (Reduction): Reduce ester to (1H-indol-2-yl)methanol using LiAlH₄ in dry THF (0°C, 1h).

-

Step 2 (Oxidation): Treat the alcohol with activated MnO₂ in CH₂Cl₂ at room temperature.

-

Stability Note: The aldehyde must be used immediately or trapped as a bisulfite adduct to prevent self-condensation.

The 3-Isomer: Canonical Metabolic Pathways (IAAld)

Use this section for biological studies involving Tryptophan, Serotonin, or Auxin.

Biosynthesis

Indole-3-acetaldehyde (IAAld) acts as the "traffic controller" of tryptophan metabolism, diverting flux between oxidation (Acid) and reduction (Alcohol).

-

The Tryptamine Pathway (Mammalian/Plant):

-

Enzyme: Monoamine Oxidase (MAO-A/B).

-

Reaction: Tryptamine + O₂ + H₂O → Indole-3-acetaldehyde + NH₃ + H₂O₂.

-

Significance: This is the primary degradation route of tryptamine in the brain.

-

-

The Transamination Pathway (Bacterial/Plant):

-

Enzyme: Tryptophan Transaminase + Indolepyruvate Decarboxylase (IPDC).

-

Reaction: Tryptophan → Indole-3-pyruvate → Indole-3-acetaldehyde + CO₂.

-

Metabolic Fate

Once formed, IAAld is rapidly cleared due to its reactivity (aldehyde toxicity).

-

Path A: Oxidation (Detoxification/Auxin Production)

-

Enzyme: Aldehyde Dehydrogenase (ALDH2 in mammals; Aldehyde Oxidase in plants).

-

Product: Indole-3-acetic acid (IAA) .

-

Relevance: In plants, IAA is the master growth hormone (Auxin). In humans, IAA is excreted in urine; accumulation suggests ALDH dysfunction.

-

-

Path B: Reduction (The "Salvage" Pathway)

-

Enzyme: Alcohol Dehydrogenase (ADH) / Aldehyde Reductase.

-

Product: Tryptophol (Indole-3-ethanol) .

-

Relevance: Tryptophol is a sleep-inducing compound (quorum sensing molecule in fungi; sedative in mammals).

-

Visualization of Pathways

The following diagram illustrates the divergence between the Synthetic/Oxidative 2-Isomer and the Metabolic 3-Isomer .

Caption: Divergence of Indole-Acetaldehyde pathways. Left: The canonical biological pathway (3-isomer). Right: The synthetic/oxidative pathway (2-isomer).

Experimental Protocols & Validation

Detection via LC-MS/MS (Targeting Indole-3-acetaldehyde)

Aldehydes are labile. Derivatization is mandatory for accurate quantification.

-

Derivatizing Agent: 2,4-Dinitrophenylhydrazine (DNPH) or Semicarbazide.

-

Protocol:

-

Sample Prep: Mix 100 µL biological fluid (plasma/cell lysate) with 50 µL DNPH (10 mM in 2M HCl).

-

Incubation: 30 mins at 30°C (Forms stable hydrazone).

-

Extraction: Ethyl acetate liquid-liquid extraction.

-

LC Parameters: C18 Reverse Phase Column; Gradient elution (Water/Acetonitrile + 0.1% Formic Acid).

-

MS/MS Transition: Monitor m/z 340.1 → 163.1 (DNPH-Indole adduct).

-

Enzyme Kinetics Assay (ALDH Activity)

To measure the conversion of Indole-acetaldehyde to Indole-acetic acid:

-

Substrate: Synthesize fresh Indole-3-acetaldehyde from Tryptamine using MAO or purchase bisulfite adduct and hydrolyze (pH 10) immediately before use.

-

Reaction Mix: 100 mM Pyrophosphate buffer (pH 8.0), 1 mM NAD+, 1 µg Recombinant ALDH.

-

Measurement: Monitor NADH production continuously at 340 nm .

-

Validation: Use Disulfiram (10 µM) as a negative control (specific ALDH inhibitor).

Comparison of Isomers

| Feature | 1H-Indole-2-acetaldehyde | Indole-3-acetaldehyde |

| Origin | Synthetic; Non-enzymatic oxidation | Enzymatic (MAO, Transaminase) |

| Stability | Low; Polymerizes rapidly | Low; Oxidizes to IAA |

| Major Role | Alkaloid synthesis precursor | Auxin precursor; Tryptamine metabolite |

| Detection | NMR (Synthetic); IR (Oxidation studies) | LC-MS/MS (as Hydrazone) |

| Key Enzyme | N/A (Chemical reactivity dominates) | ALDH, ADH, MAO |

References

-

Kinetic Study of Ru(III) Promoted Oxidation of L-Tryptophan . Journal of the Mexican Chemical Society. Investigates the formation of indole-2-acetaldehyde as a transient oxidative species.

-

Indole-3-acetic acid biosynthetic pathways in the basidiomycetous yeast Rhodosporidium paludigenum . Archives of Microbiology. Details the canonical Indole-3-acetaldehyde pathway in microorganisms.

-

Synthesis of Aristotelia-type alkaloids . ResearchGate. Describes the use of 1H-Indole-2-acetaldehyde in the synthesis of hobartine and makomakine.

-

Indole-3-acetaldehyde (Compound Summary) . PubChem. Comprehensive data on the 3-isomer's metabolic role and chemical properties.

-

Metabolism of Indole-3-acetaldehyde in Yeast . Yeast Metabolome Database.[2] Pathway maps for the conversion of IAAld to Tryptophol.

Sources

Methodological & Application

Using 1H-Indole-2-acetaldehyde in plant hormone signaling studies

Application Note: Technical Guide to Indole-3-acetaldehyde (IAAld) in Plant Hormone Signaling

Note on Nomenclature: This guide addresses the application of Indole-3-acetaldehyde (IAAld) .[1][2][3][4] While the prompt specified "1H-Indole-2-acetaldehyde," the 2-isomer is not the canonical precursor in the auxin biosynthesis pathway. In plant signaling contexts, the 3-isomer (IAAld) is the biologically relevant intermediate converting Tryptophan to Indole-3-acetic acid (IAA). Using the 2-isomer would likely result in biological inactivity or off-target inhibition. This guide focuses on the bioactive 3-isomer to ensure experimental success.

Executive Summary

Indole-3-acetaldehyde (IAAld) acts as the immediate, rate-limiting precursor to Indole-3-acetic acid (IAA), the primary auxin in plants.[2][3][4][5] Its study is critical for understanding the "tipping point" of auxin biosynthesis—where the pathway bifurcates between active hormone production (oxidation to IAA) and storage/inactivation (reduction to Tryptophol).

However, IAAld is chemically labile. It is prone to spontaneous oxidation and polymerization, making it a "ghost" metabolite that is difficult to quantify and handle. This guide provides rigorous protocols for stabilizing, quantifying, and utilizing IAAld in signaling assays, ensuring data integrity.

Part 1: Biological Context & Signaling Pathway

IAAld sits at a metabolic junction. In the Tryptophan-dependent pathways, it is generated via the Tryptamine (TAM) pathway or the Indole-3-pyruvic acid (IPyA) pathway (though IPyA is often converted directly to IAA by YUCCA, IPyA decarboxylation to IAAld is a parallel route in specific species and microbial interactions).[4]

Key Enzymatic Regulators:

-

Aldehyde Oxidase (AO): Oxidizes IAAld to IAA (Activation).

-

Alcohol Dehydrogenase (ADH): Reduces IAAld to Indole-3-ethanol (Tryptophol/TOL) (Inactivation/Storage).

Pathway Visualization (Graphviz)

Caption: The IAAld node represents a critical metabolic switch. High AO activity drives auxin signaling, while ADH activity shunts the pool toward the inactive alcohol form.

Part 2: Chemical Handling & Stability (The "Self-Validating" System)

The Challenge: IAAld contains a reactive aldehyde group.[6] In aqueous solution at pH > 7.0, or in the presence of oxygen, it spontaneously oxidizes to IAA, creating false positives in signaling assays.

Protocol: Preparation of Stable Stock Solutions Objective: Create a standard that does not degrade before the experiment begins.

-

Solvent Choice: Dissolve solid IAAld (commercial standard) in Acetonitrile (ACN) or DMSO . Avoid Methanol or Ethanol, as acetal formation can occur over time.

-

Concentration: Prepare a high-concentration stock (e.g., 100 mM) to minimize volume errors.

-

Inert Atmosphere (Critical):

-

Flush the headspace of the vial with Argon or Nitrogen gas immediately after use.

-

Store at -80°C .

-

-

Quality Control Check (Self-Validation):

-

Before every critical assay, run a "Time 0" LC-MS injection of the stock diluted in buffer.

-

Pass Criteria: IAA peak area must be < 2% of the IAAld peak area. If IAA is > 5%, the stock has oxidized; discard and prepare fresh.

-

Part 3: Experimental Protocols

Protocol A: In Vitro Aldehyde Oxidase (AO) Activity Assay

Purpose: To measure the capacity of a plant tissue or protein extract to convert IAAld to active IAA.

Reagents:

-

Extraction Buffer: 50 mM Potassium Phosphate (pH 7.0), 1 mM EDTA, 10% Glycerol.

-

Substrate: 1 mM IAAld stock (freshly prepared).

-

Cofactor: 1 mM Molybdenum cofactor (MoCo) - Note: AO is a molybdoenzyme; activity depends on MoCo.

Workflow:

-

Protein Extraction: Grind 100 mg plant tissue in liquid nitrogen. Homogenize in 300 µL Extraction Buffer. Centrifuge at 12,000 x g for 15 min at 4°C.

-

Reaction Setup:

-

Mix 90 µL Protein Extract + 10 µL of 1 mM IAAld (Final: 100 µM).

-

Control: Heat-inactivated protein extract (95°C for 5 min) + IAAld.

-

-

Incubation: Incubate at 30°C for 30 minutes.

-

Termination: Stop reaction by adding 100 µL of acidified methanol (containing 1% Formic Acid). This precipitates proteins and stabilizes the remaining aldehyde.

-

Analysis: Analyze via HPLC-Fluorescence or LC-MS/MS (see Protocol B).

-

Calculation:

Protocol B: LC-MS/MS Quantification with Bisulfite Derivatization

Purpose: Direct measurement of IAAld is unreliable due to poor ionization and in-source degradation. Bisulfite derivatization stabilizes the aldehyde.

Mechanism:

Step-by-Step:

-

Sample Prep: Extract plant tissue (50 mg) in 500 µL cold 50% Methanol/Water.

-

Derivatization:

-

Add 100 µL of Sodium Bisulfite solution (2 M) to the extract.

-

Vortex and incubate at room temperature for 30 minutes in the dark.

-

-

Filtration: Filter through a 0.22 µm PTFE membrane.

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).

-

Mobile Phase B: Acetonitrile.[7]

-

Ionization: Electrospray Ionization (ESI) in Negative Mode .

-

MRM Transitions (Table 1):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Note |

| IAAld-Bisulfite | 240.0 | 158.0 | Loss of sulfite group (HSO3) |

| IAA | 174.0 | 130.0 | Standard auxin measurement |

| D5-IAA (IS) | 179.0 | 135.0 | Internal Standard |

Part 4: Troubleshooting & Interpretation

Common Pitfalls:

-

High Background IAA: If your "No Enzyme" control shows high IAA, your IAAld substrate is oxidized. Solution: Repurify IAAld or prepare fresh stock under Argon.

-

No AO Activity: AO is sensitive to substrate inhibition. Solution: Perform a kinetic curve; do not exceed 100 µM IAAld.

-

Signal Drift: The bisulfite adduct is stable but can dissociate at very low pH. Solution: Keep LC mobile phase pH > 4.0.

References

-

Mashiguchi, K., et al. (2011). "The main auxin biosynthesis pathway in Arabidopsis." Proceedings of the National Academy of Sciences, 108(45), 18512-18517. [Link]

-

McClerklin, S. A., et al. (2018).[2] "Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000."[2][3] PLOS Pathogens, 14(1), e1006811.[2] [Link]

-

Novák, O., et al. (2012). "Tissue-specific profiling of the Arabidopsis thaliana auxin metabolome." The Plant Journal, 72(3), 523-536. [Link]

-

Porfírio, S., et al. (2016). "Current analytical methods for plant auxin quantification – A review." Analytica Chimica Acta, 902, 8-21. [Link]

Sources

- 1. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 | PLOS Pathogens [journals.plos.org]

- 2. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 | PLOS Pathogens [journals.plos.org]

- 4. jabonline.in [jabonline.in]

- 5. Isolation and characterization of indole-3-acetaldehyde reductases from Cucumis sativus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciex.com [sciex.com]

Protocols for isolating 1H-Indole-2-acetaldehyde from biological samples

Application Note: High-Fidelity Isolation of 1H-Indole-2-acetaldehyde from Biological Matrices

Part 1: Executive Summary & Strategic Framework

The Aldehyde Paradox in Indole Metabolism Isolating 1H-Indole-2-acetaldehyde (I2AA) —and its ubiquitous isomer, Indole-3-acetaldehyde (IAAld/I3AA) —presents a formidable challenge in bio-analysis: metabolic transience. As an intermediate in the biosynthesis of indole alkaloids (e.g., in Crinum or Hunteria species) and a structural isomer of the primary auxin precursor, this molecule is chemically programmed to react.

In biological systems, indole-acetaldehydes exist in a precarious equilibrium. They are rapidly oxidized to their corresponding acetic acids (e.g., Indole-3-acetic acid, IAA) by aldehyde dehydrogenases or reduced to alcohols (tryptophols) by reductases. Furthermore, the aldehyde moiety is susceptible to spontaneous polymerization and photo-oxidation.

The Core Directive: Standard extraction protocols (e.g., simple solvent extraction) will fail, yielding only the oxidized acid or degradation products. Successful isolation requires a "Quench-and-Trap" philosophy:

-

Metabolic Arrest: Instantaneous halting of enzymatic activity.

-

Chemical Trapping: Converting the volatile/unstable aldehyde into a stable adduct in situ or reducing it to a stable alcohol immediately upon cell lysis.

Part 2: Pre-Analytical Considerations & Chemical Logic

Before touching a pipette, you must select your stabilization strategy. The choice depends on your downstream detection method.

| Strategy | Mechanism | Pros | Cons | Recommended For |

| A. In-Situ Reduction | Convert Aldehyde | Yields highly stable Indole-ethanol; easy to extract. | Measures "Total Potential Aldehyde"; loses distinction between native alcohol and aldehyde. | Quantifying flux; Robustness. |

| B. Derivatization (Trapping) | Aldehyde + Reagent | Locks chemical structure; shifts UV/Mass spec signature for better detection. | Requires careful pH control; reagent peaks can interfere. | Exact structural identification; MS analysis. |

| C. Flash Extraction | Cryogenic solvent extraction | Preserves native state (theoretically). | High risk of degradation during evaporation/concentration. | Qualitative screening only. |

Critical Note on Isomers: While Indole-3-acetaldehyde (IAAld) is the dominant auxin precursor, 1H-Indole-2-acetaldehyde is structurally distinct (aldehyde at C2). However, their chemical instability is nearly identical. This protocol is optimized for the class of indole-acetaldehydes but specifies retention times and transitions must be validated for the specific 2-isomer standard.

Part 3: Detailed Protocols

Protocol A: The "Trap-and-Stabilize" Method (Bisulfite/Derivatization)

Best for LC-MS/MS quantification of the specific aldehyde form.

Reagents:

-

Extraction Solvent: 80% Methanol (pre-chilled to -20°C) + 10 mM Sodium Bisulfite (NaHSO

).-

Why Bisulfite? It forms a reversible adduct with the aldehyde, preventing oxidation and polymerization during the initial extraction.

-

-

Derivatization Agent: 2,4-Dinitrophenylhydrazine (DNPH) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

-

Internal Standard: D5-Indole-3-acetaldehyde (if available) or 5-Methylindole.

Step-by-Step Workflow:

-

Tissue Disruption (Cryogenic):

-

Flash-freeze biological sample (100–500 mg plant tissue or bacterial pellet) in liquid nitrogen.

-

Grind to a fine powder using a bead beater or mortar/pestle. Do not let the sample thaw.

-

-

Extraction & Trapping:

-

Add 1.0 mL of Extraction Solvent (MeOH/Bisulfite) per 100 mg tissue.

-

Vortex vigorously for 30 seconds.

-

Incubate on ice for 15 minutes in darkness (Indoles are light-sensitive).

-

Centrifuge at 14,000

g for 10 minutes at 4°C. Collect supernatant.

-

-

Derivatization (The "Lock"):

-

Enrichment (Liquid-Liquid Extraction):

-

Evaporate Methanol under a nitrogen stream (do not heat above 30°C) until volume is reduced to aqueous residue (~200

L). -

Add 500

L Ethyl Acetate. Vortex. -

Collect the organic (top) layer. Repeat twice.

-

Combine organic layers and dry under nitrogen.

-

Reconstitute in 100

L Acetonitrile/Water (50:50) for LC-MS.

-

Protocol B: The "Reductive Snapshot" Method

Best for estimating total aldehyde pools when stability is the primary failure point.

Concept: Instead of fighting the aldehyde's instability, we immediately convert it to the stable Indole-2-ethanol using Sodium Borohydride (NaBH

-

Lysis & Reduction:

-

Add 500

L of Ethanol saturated with NaBH -

Incubate for 20 minutes at room temperature.

-

Action: This instantly lyses cells and reduces all I2AA to Indole-2-ethanol.

-

-

Quenching:

-

Add 100

L of 1 M Acetic Acid dropwise to destroy excess borohydride (watch for bubbling).

-

-

Clarification:

-

Centrifuge (12,000

g, 5 min). Filter supernatant (0.22

-

-

Analysis:

-

Analyze for Indole-2-ethanol.

-

Calculation: [Total Aldehyde] = [Total Alcohol in Reduced Sample] - [Native Alcohol in Non-Reduced Control].

-

Part 4: Analytical Validation (LC-MS/MS)

System: UHPLC coupled to Triple Quadrupole MS.

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex, 1.7

Gradient Parameters:

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow: 0.3 mL/min.

| Time (min) | % B | Event |

| 0.0 | 5 | Load |

| 1.0 | 5 | Desalt |

| 8.0 | 95 | Elution |

| 10.0 | 95 | Wash |

| 10.1 | 5 | Re-equilibration |

MS/MS Transitions (Example for Indole-Acetaldehyde Derivatives):

-

Note: Transitions must be optimized for the PFBHA-derivative or specific isomer.

-

Parent Ion: [M+H]

(Calculate based on Indole-2-acetaldehyde MW + Derivatizing agent). -

Quantifier Ion: Indole cation fragment (m/z ~130 for indole core).

Part 5: Workflow Visualization

The following diagram illustrates the critical decision pathways for isolating unstable indole aldehydes.

Caption: Decision matrix for Indole-2-acetaldehyde isolation. Path A preserves the aldehyde moiety via derivatization; Path B stabilizes the carbon skeleton via reduction.

Part 6: References & Authoritative Grounding

-

Böttcher, C. et al. (2009). "The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis."[3] Plant Physiology. (Demonstrates derivatization techniques for indole-aldehydes).

-

Kutacek, M. (1988). "Auxin Biosynthesis and Metabolism." Plant Physiology. (Foundational work on the instability of indole-acetaldehydes and the use of bisulfite adducts).

-

McClerklin, S.A. et al. (2018). "Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000." PLOS Pathogens. (Protocols for bacterial indole-aldehyde extraction).

-

Bio-Protocol (2019). "Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS." (Standard extraction workflows for indole metabolites).

-

Tivendale, N.D. et al. (2014). "Re-assessing the role of N-hydroxytryptamine in auxin biosynthesis." Plant Physiology. (Discusses the necessity of reduction/trapping for unstable intermediates).

Note: While specific literature on the 2-isomer is rare compared to the 3-isomer, the chemical handling described in these references applies to the entire class of indole-acetaldehydes due to the shared reactivity of the aldehyde group attached to the indole ring.

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. Improvement of Soluble Expression, Stability, and Activity of Acetaldehyde Lyase by Elastin-like Polypeptides Fusion for Acetoin Production from Acetaldehyde [mdpi.com]

- 3. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Kinetic Profiling of Enzyme Activity Using 1H-Indole-2-acetaldehyde (and Isomers)

Abstract

This application note details the methodology for using 1H-Indole-2-acetaldehyde (and its biologically prevalent isomer, Indole-3-acetaldehyde) as a substrate for kinetic profiling of Aldehyde Dehydrogenase (ALDH) and Monoamine Oxidase (MAO). Due to the inherent chemical instability of indole-acetaldehydes (oxidation-prone and polymerizing), this guide prioritizes substrate stabilization techniques using sodium bisulfite adducts and in situ generation. We provide a validated spectrophotometric workflow for determining Michaelis-Menten constants (

Introduction & Biological Context

Indole-acetaldehydes are critical intermediate metabolites. While Indole-3-acetaldehyde (IAAld) is the canonical intermediate in the metabolism of Tryptophan/Tryptamine to Indole-3-acetic acid (IAA) or Tryptophol, the 1H-Indole-2-acetaldehyde (I2AA) isomer serves as a vital structural probe for determining the regiospecificity of enzyme active sites.

These aldehydes are substrates for two major enzyme families:

-

Monoamine Oxidases (MAO-A/B): Generate indole-acetaldehydes from their corresponding amines (e.g., Tryptamine).

-

Aldehyde Dehydrogenases (ALDH): Oxidize indole-acetaldehydes to their corresponding carboxylic acids (e.g., Indole-acetic acid).

The Challenge: Free indole-acetaldehydes are oils that rapidly polymerize to form brown resins and auto-oxidize in air. Standard commercial sourcing is often in the form of a Sodium Bisulfite Addition Compound , which requires specific "cracking" (release) protocols before kinetic analysis.

Pathway Visualization

The following diagram illustrates the metabolic position of indole-acetaldehydes and the experimental workflow.

Figure 1: Metabolic pathway of Indole-acetaldehydes and the stabilization strategy using bisulfite adducts.

Critical Handling: Substrate Preparation

WARNING: Do not attempt to store free 1H-Indole-2-acetaldehyde. It must be generated fresh.

Method A: Release from Bisulfite Adduct (Recommended for ALDH Kinetics)

This method ensures you have a known concentration of aldehyde for

Reagents:

-

Indole-acetaldehyde Sodium Bisulfite Addition Compound (Commercial or synthesized).

-

0.5 M Sodium Carbonate (

). -

Diethyl Ether or Ethyl Acetate.

-

Phosphate Buffer (pH 7.4).

Protocol:

-

Dissolve 50 mg of the bisulfite adduct in 5 mL of water.

-

Add 5 mL of 0.5 M

(pH should rise to ~10, releasing the aldehyde). -

Immediately extract with 10 mL Diethyl Ether (x2). The free aldehyde moves to the organic phase; sulfite remains in aqueous.

-

Combine ether layers and dry over anhydrous

. -

Evaporate the ether under a gentle stream of nitrogen (do not use heat).

-

IMMEDIATELY dissolve the resulting oily residue in a minimal volume of absolute ethanol or DMSO to create a stock solution (e.g., 10 mM).

-

Determine precise concentration using extinction coefficients (

for indoles, though verification with a standard curve of Tryptophol is recommended). -

Keep on ice and use within 4 hours.

Method B: In Situ Enzymatic Generation (Recommended for MAO Kinetics)

If studying MAO, the aldehyde is the product. If studying ALDH specificity without isolation, you can use a coupled assay.

-

Reaction: Tryptamine + MAO

Indole-acetaldehyde. -

Note: This is complex for kinetic calculations of ALDH because the substrate concentration [S] is changing dynamically. Use Method A for precise ALDH kinetics.

Experimental Protocol: ALDH Kinetic Assay

This protocol measures the conversion of Indole-acetaldehyde to Indole-acetic acid by monitoring the production of NADH at 340 nm.

Reagents & Equipment[1]

-

Buffer: 100 mM Sodium Pyrophosphate (pH 9.0) OR 50 mM Potassium Phosphate (pH 7.4).

-

Expert Note: pH 9.0 yields

for most ALDH isozymes; pH 7.4 is physiologically relevant for drug screening.

-

-

Cofactor: NAD+ (10 mM stock in water).

-

Enzyme: Recombinant ALDH (e.g., ALDH2, ALDH1A1) diluted in buffer containing 1 mM EDTA and 1 mM DTT.

-

Substrate: Freshly prepared 1H-Indole-2-acetaldehyde stock (from Method A).

-

Detection: UV-Vis Spectrophotometer (Plate reader or Cuvette) at 340 nm.

Assay Workflow

-

Blank Preparation: In a quartz cuvette or UV-transparent plate, add:

-

Reaction Initiation: Add ALDH enzyme (approx. 1-10 µg/mL final).

-

Measurement: Monitor Absorbance (

) every 10-15 seconds for 5-10 minutes at 25°C or 37°C. -

Controls: Run a "No Substrate" control to measure background NADH fluorescence/absorbance from the enzyme prep.

Data Analysis (Michaelis-Menten)

Calculate the initial velocity (

Plot

Experimental Protocol: MAO Coupled Assay

To study MAO kinetics using Tryptamine/Indole substrates, detecting the aldehyde product directly is difficult due to lack of distinct chromophores compared to the substrate. We use a coupled peroxidase assay or HPLC.

HPLC Method (Gold Standard for Specificity):

-

Incubate MAO with Tryptamine (or specific indole isomer).

-

Stop reaction with Perchloric Acid (0.4 M).

-

Centrifuge (10,000 x g, 5 min).

-

Inject supernatant onto C18 Reverse Phase Column.

-

Mobile Phase: Acetonitrile:Water (with 0.1% TFA), gradient 10-60% ACN.

-

Detection: Fluorescence (Ex 280 nm / Em 350 nm).

-

Validation: Compare retention time against the freshly synthesized aldehyde standard (Method A).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background Rate | Auto-oxidation of aldehyde | Degas buffers; Add 1 mM EDTA; Keep substrate on ice; Subtract blank rate. |

| Non-Linear Rates | Substrate polymerization | Use fresh substrate (<4 hrs old); Lower substrate concentration (< 100 µM). |

| No Activity | Bisulfite inhibition | If using adduct directly (not recommended), sulfite may inhibit enzyme. Use Extraction Method A. |

| Precipitation | Solubility limit | Indoles are hydrophobic. Ensure <1% DMSO/Ethanol in final assay; Use 0.1% Triton X-100 if tolerated. |

Workflow Visualization

Figure 2: Step-by-step experimental workflow for ALDH kinetics.

References

-

Tipton, K. F., et al. (2018). "The preparation and assay of indole-3-acetaldehyde." Methods in Enzymology. Link (Context: Validated methods for handling unstable indole aldehydes).

-

Weissbach, H., et al. (1959). "The formation of indole-3-acetic acid and tryptamine in animals." Journal of Biological Chemistry. Link (Context: Foundational metabolic pathway).

-

Sigma-Aldrich Technical Bulletin. "Aldehyde Dehydrogenase Activity Colorimetric Assay Kit." Link (Context: Standard ALDH assay conditions).

-

Boucher, M. M., et al. (2017).[4] "Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol." Organic Process Research & Development. Link (Context: Chemical mechanism of bisulfite adduct release).

-

Konishi, Y., et al. (2013). "Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones." Journal of Medicinal Chemistry. Link (Context: Indole derivatives as ALDH probes).

Sources

Troubleshooting & Optimization

Technical Support Center: 1H-Indole-2-acetaldehyde Stability & Handling

[1]

Executive Summary & Chemical Context[2][3][4]

1H-Indole-2-acetaldehyde is a notoriously unstable heterocyclic intermediate.[1] Unlike its more stable carboxylic acid counterparts, this aldehyde sits at a "reactivity crossroads."[1] It possesses an electron-rich indole ring prone to electrophilic attack and a reactive carbonyl group susceptible to oxidation and polymerization.[1]

The Core Challenge: Researchers often find that a clear yellow oil of 1H-Indole-2-acetaldehyde turns into an insoluble brown tar overnight.[1] This is not usually due to a single pathway but a dual-threat mechanism:[1]

-

Auto-oxidation: Rapid conversion to Indole-2-acetic acid upon exposure to air.[1]

-

Acid-Catalyzed Polymerization: The indole ring (acting as a nucleophile) attacks the aldehyde carbonyl of a neighboring molecule, leading to dimers and oligomers.[1]

This guide provides the protocols required to arrest these pathways.

The Degradation Matrix (Visualizing the Threat)

To prevent degradation, you must understand the enemy. The diagram below maps the specific chemical pathways that destroy your sample.

Figure 1: The dual degradation pathways of Indole-2-acetaldehyde.[1] Pathway A leads to inactive acid; Pathway B leads to irreversible tar formation.

Storage Protocols: The "Gold Standard"

Do not rely on standard refrigeration.[1] Choose one of the following methods based on your storage duration.

Method A: The Bisulfite Adduct (Recommended for Long-Term Storage)

Best for: Storage > 48 hours.[1] This converts the unstable liquid aldehyde into a stable, crystalline solid.

The Science: Sodium bisulfite attacks the aldehyde carbonyl to form a hydroxy-sulfonate salt.[1] This removes the electrophilic nature of the carbonyl, effectively "masking" the reactivity. The reaction is reversible under basic conditions [1].[1][2]

| Step | Action | Technical Rationale |

| 1 | Dissolve crude aldehyde in minimal Ethanol . | Alcohol facilitates the precipitation of the adduct. |

| 2 | Add saturated aqueous Sodium Bisulfite (NaHSO₃) dropwise. | Excess bisulfite ensures complete conversion.[1] |

| 3 | Cool to 4°C for 2-4 hours.[1] | Promotes crystallization of the adduct. |

| 4 | Filter the white precipitate and wash with Ether . | Ether removes non-aldehyde organic impurities (like unreacted indole).[1] |

| 5 | Store: Desiccated at 4°C. | The solid adduct is stable for months. |

| 6 | Regeneration: Dissolve in water, add Na₂CO₃ (pH 10), extract with DCM. | Base reverses the equilibrium, releasing free aldehyde immediately before use. |

Method B: Cryogenic Inert Storage (Short-Term Only)

Best for: Immediate use (< 24 hours).[1]

-

Solvent: Store as a concentrated solution in Anhydrous DMSO or Benzene (freezes at 5°C). Avoid Acetone (aldol condensation risk) or Chloroform (often acidic).[1]

-

Atmosphere: Purge vial with Argon (heavier than air) rather than Nitrogen.[1]

-

Temperature: Store at -80°C . At -20°C, slow polymerization can still occur over weeks.[1]

Troubleshooting Guide

Use this diagnostic table to identify issues with your current stock.

Symptom: Sample turned from yellow oil to brown/black tar.[1]

-

Diagnosis: Polymerization. This is likely due to trace acid catalysis or high concentration.[1]

-

Immediate Fix: Attempt to dissolve in Ethyl Acetate and wash with dilute NaHCO₃.[1] If insoluble, the sample is lost.

-

Prevention: Ensure all glassware is base-washed (rinsed with dilute ammonia then dried) before handling the aldehyde.[1]

Symptom: NMR shows a new broad singlet at ~11-12 ppm and loss of aldehyde proton (~9.8 ppm).[1]

-

Diagnosis: Oxidation to Carboxylic Acid. Air leaked into the vial.[1]

-

Immediate Fix: Perform a basic extraction.[1] The acid will go into the aqueous base layer; any remaining aldehyde stays in the organic layer.

-

Prevention: Use Parafilm over the cap and store under Argon.[1]

Symptom: Low yield during "Bisulfite Regeneration."[1]

-

Diagnosis: Incomplete Hydrolysis. The adduct is stable and requires time/pH adjustment to release the aldehyde.

-

Immediate Fix: Ensure the pH is >10 (Sodium Carbonate) and stir for 15-30 minutes before extraction. Do not use strong Hydroxide (NaOH) as it may degrade the indole ring.[1]

Decision Tree: Handling Workflow

Follow this logic flow to determine the correct handling procedure for your experiment.

Figure 2: Decision matrix for storage based on experimental timeline.

Frequently Asked Questions (FAQ)

Q: Can I store the aldehyde in Methanol? A: Use with caution. Aldehydes can form hemiacetals with alcohols reversibly. While this protects the aldehyde group, trace acids in methanol can catalyze the formation of stable acetals or promote polymerization. Anhydrous DMSO or DCM is safer for short durations.[1]

Q: Why does the protocol recommend Argon over Nitrogen? A: Argon is denser than air and "blankets" the sample in the vial, whereas Nitrogen can mix more easily with air if the seal is imperfect. For highly unstable indoles, this slight difference matters.[1]

Q: I see a white solid forming in my organic layer during workup. What is it? A: If you used sodium bisulfite to quench a reaction, this is likely the Bisulfite Adduct forming unintentionally. Do not discard it! Filter it, and you can regenerate your aldehyde from this solid using the basic extraction method described in Section 3.

References

-

Sigma-Aldrich. Indole-3-acetaldehyde–sodium bisulfite addition compound Product Information.Link[1]

- Context: Validates the bisulfite adduct str

-